molecular formula C18H19N7O B2924504 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide CAS No. 2034367-25-2

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide

Cat. No.: B2924504
CAS No.: 2034367-25-2
M. Wt: 349.398
InChI Key: AIDXUEPFBXBUCP-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide is a complex organic compound that features a triazole ring, a pyrimidine ring, and an azetidine ring

Preparation Methods

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper, palladium), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyrimidine rings are known to bind to active sites of enzymes, inhibiting their activity and affecting cellular processes . The azetidine ring may contribute to the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar compounds to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide include:

The uniqueness of this compound lies in its combination of the triazole, pyrimidine, and azetidine rings, which confer distinct chemical and biological properties.

Biological Activity

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine with an appropriate carboxylic acid derivative, followed by the introduction of the azetidine moiety. The reaction conditions often include standard organic synthesis techniques such as refluxing in solvents like DMF or DMSO.

Anticancer Properties

Research has indicated that compounds containing the triazole and pyrimidine moieties exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

CompoundCell LineIC50 (µM)
1MCF-729
2HeLa73

Studies suggest that the presence of electron-donating groups enhances the cytotoxic effects due to increased lipophilicity and better interaction with biological targets .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar triazole derivatives have been evaluated for their antifungal and antibacterial activities. For example, compounds with similar scaffolds have demonstrated effectiveness against pathogens like Candida albicans and Staphylococcus aureus, indicating that this compound may also possess similar properties .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing triazole rings often inhibit enzymes involved in DNA synthesis or repair.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells.

Case Studies

A notable study involved testing a series of triazole derivatives against various cancer cell lines. The results demonstrated that modifications to the phenyl and ethyl groups significantly influenced cytotoxicity. The study concluded that optimizing these substituents could enhance the therapeutic potential of similar compounds .

Another investigation focused on the antimicrobial efficacy of related azetidine derivatives, revealing that specific structural features contributed to increased activity against resistant strains of bacteria .

Properties

IUPAC Name

N-ethyl-N-phenyl-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-2-24(15-6-4-3-5-7-15)18(26)14-9-23(10-14)16-8-17(21-12-20-16)25-13-19-11-22-25/h3-8,11-14H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDXUEPFBXBUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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